molecular formula C15H12F3N3 B246872 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine

1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine

Numéro de catalogue B246872
Poids moléculaire: 291.27 g/mol
Clé InChI: PADBIPPTRVDGRZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[4-(Trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine, also known as TFB-TBOA, is a chemical compound that has been synthesized for scientific research purposes. It is a potent and selective inhibitor of glutamate transporters, which are responsible for the regulation of glutamate levels in the brain. TFB-TBOA has been studied for its potential applications in neurological disorders, such as epilepsy and stroke.

Mécanisme D'action

1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine selectively inhibits glutamate transporters, which are responsible for the uptake of glutamate from the synapse. Glutamate is a crucial neurotransmitter that is involved in various physiological processes, such as learning and memory. However, excessive glutamate levels can lead to excitotoxicity, which is the process by which neurons are damaged and killed. 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine inhibits glutamate transporters, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can be beneficial in certain neurological disorders, such as stroke, where the brain is deprived of oxygen and glucose, leading to a decrease in glutamate levels.
Biochemical and Physiological Effects:
1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine has been shown to increase extracellular glutamate levels, leading to an increase in excitatory neurotransmission. This increase in excitatory neurotransmission can have both beneficial and detrimental effects, depending on the context. In neurological disorders such as stroke, where the brain is deprived of oxygen and glucose, 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine can increase glutamate levels, leading to an increase in excitatory neurotransmission and potentially improving neuronal survival. However, in other contexts, such as epilepsy, 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine can exacerbate seizures by increasing excitatory neurotransmission.

Avantages Et Limitations Des Expériences En Laboratoire

1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine has several advantages and limitations for lab experiments. One advantage is its selectivity for glutamate transporters, which allows for the specific modulation of glutamate levels in the brain. However, 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine has a relatively short half-life, which can limit its effectiveness in certain experiments. Additionally, 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine is a relatively new compound, and its long-term effects are not well understood.

Orientations Futures

There are several future directions for the study of 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine. One direction is the development of more potent and selective inhibitors of glutamate transporters. Another direction is the study of 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine in different neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the long-term effects of 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine need to be studied further to determine its safety for clinical use.

Méthodes De Synthèse

1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine can be synthesized through a multi-step process starting with commercially available materials. The first step involves the reaction of 4-(trifluoromethyl)benzylamine with 2-nitrobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the amine intermediate, which is then reacted with 2-bromo-1H-benzimidazole to produce 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine.

Applications De Recherche Scientifique

1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine has been extensively studied for its potential applications in neurological disorders. Glutamate transporters play a crucial role in regulating glutamate levels in the brain, and dysfunction of these transporters has been implicated in various neurological disorders. 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine has been shown to selectively inhibit glutamate transporters, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can be beneficial in certain neurological disorders, such as stroke, where the brain is deprived of oxygen and glucose, leading to a decrease in glutamate levels.

Propriétés

Formule moléculaire

C15H12F3N3

Poids moléculaire

291.27 g/mol

Nom IUPAC

1-[[4-(trifluoromethyl)phenyl]methyl]benzimidazol-2-amine

InChI

InChI=1S/C15H12F3N3/c16-15(17,18)11-7-5-10(6-8-11)9-21-13-4-2-1-3-12(13)20-14(21)19/h1-8H,9H2,(H2,19,20)

Clé InChI

PADBIPPTRVDGRZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C(F)(F)F)N

SMILES canonique

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C(F)(F)F)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.